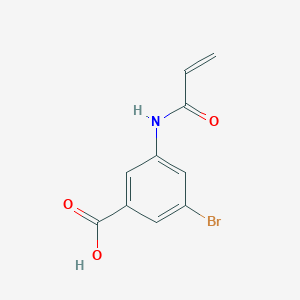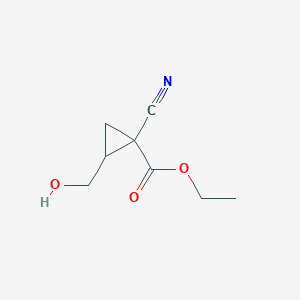![molecular formula C14H18N2O B6617771 (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine CAS No. 1546831-44-0](/img/structure/B6617771.png)
(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine (BEPMA) is an organic compound belonging to the class of amines. It is a colorless liquid that is soluble in water and other polar solvents. BEPMA has been studied extensively in the laboratory for its numerous applications in the fields of chemistry, biology, and medicine.
Mécanisme D'action
(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine has been shown to act as a reversible inhibitor of enzymes that are involved in the metabolism of drugs and other compounds. In particular, (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine has also been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. In addition, (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine has been shown to inhibit the activity of several other enzymes involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound and is soluble in water and other polar solvents. However, the use of (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine in laboratory experiments also has some limitations. It is a relatively reactive compound and can react with other compounds in the presence of a base. In addition, (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine is not very soluble in non-polar solvents.
Orientations Futures
The future of (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine research is promising. Further research is needed to better understand its mechanism of action and to develop new applications for it. Possible future directions for (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine research include: exploring its potential as a therapeutic agent for the treatment of various diseases; studying its ability to inhibit the activity of other enzymes involved in drug metabolism; exploring its potential as a reagent in the synthesis of other organic compounds; and studying its potential use as a tool in drug discovery and development.
Méthodes De Synthèse
(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine can be synthesized from the reaction of benzyl bromide and ethyl pyrrolidine in the presence of a base such as sodium hydroxide. The reaction proceeds in two steps. First, the benzyl bromide undergoes an S_N2 reaction with the ethyl pyrrolidine to form a methylene bridge between the two compounds. This is followed by a nucleophilic substitution reaction to form (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine.
Applications De Recherche Scientifique
(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine has been studied extensively in the laboratory for its numerous applications in the fields of chemistry, biology, and medicine. It has been used as a synthetic intermediate in the synthesis of various pharmaceuticals, including anti-cancer drugs, antiviral drugs, and anticonvulsants. (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine has also been used as a reagent in the synthesis of other organic compounds such as amino acids, peptides, and nucleosides.
Propriétés
IUPAC Name |
1-(1-ethylpyrrol-2-yl)-N-phenylmethoxymethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-16-10-6-9-14(16)11-15-17-12-13-7-4-3-5-8-13/h3-10,15H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVPKZQNEBAMPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1CNOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B6617712.png)



![N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-[1-(methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B6617742.png)
![2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid](/img/structure/B6617758.png)





